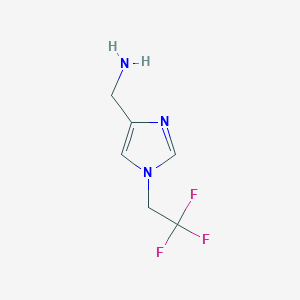
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine is a chemical compound that features a trifluoroethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. One common method includes the use of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This reaction proceeds via a cascade diazotization/N-trifluoroethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
科学的研究の応用
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.
Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)methanamine
- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanamine
Comparison: Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
生物活性
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine is a synthetic compound characterized by a trifluoroethyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The unique structural features of this compound influence its pharmacokinetic properties, making it a candidate for various therapeutic roles.
The molecular formula of this compound is C₆H₈F₃N₃, with a molecular weight of 179.146 g/mol. The trifluoroethyl moiety enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈F₃N₃ |
| Molecular Weight | 179.146 g/mol |
| CAS Number | 1554487-02-3 |
| InChI Key | MACPTCKRJZREKB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of an imidazole derivative with 2,2,2-trifluoroethylamine. Common methods include:
- N-trifluoroethylation : Using iron porphyrin as a catalyst to facilitate the reaction under aqueous conditions.
- Substitution Reactions : The trifluoroethyl group can be substituted with other functional groups under specific conditions, allowing for the modification of biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
The mechanism by which this compound exerts its biological effects is linked to its binding affinity to target proteins. The trifluoroethyl group enhances this binding capability, which could lead to altered enzyme activity or receptor modulation.
特性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)3-12-2-5(1-10)11-4-12/h2,4H,1,3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACPTCKRJZREKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













